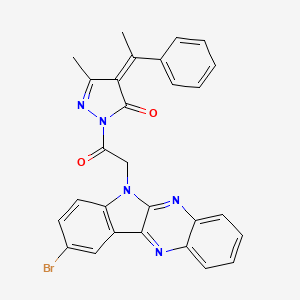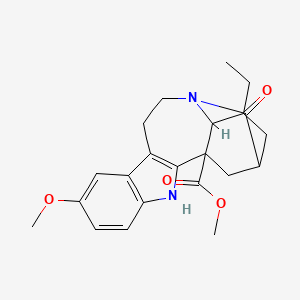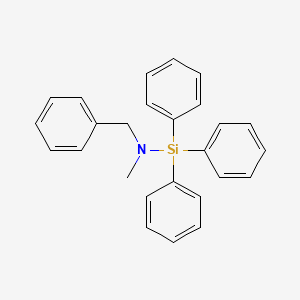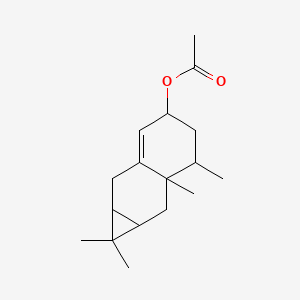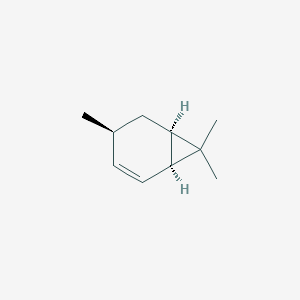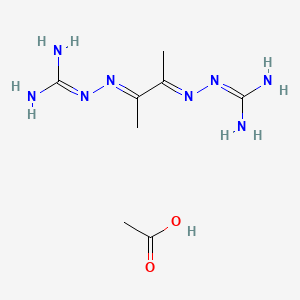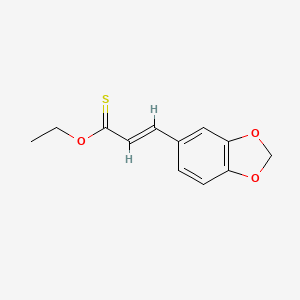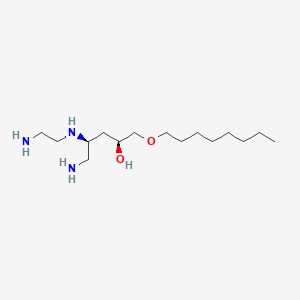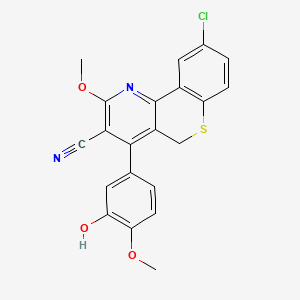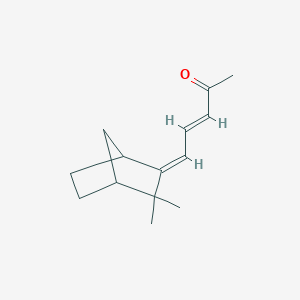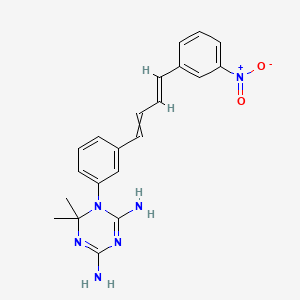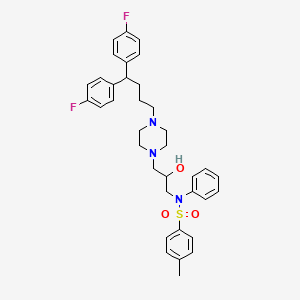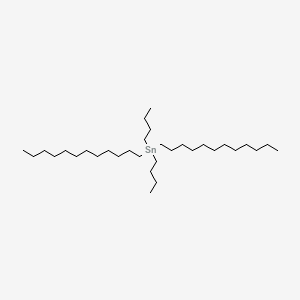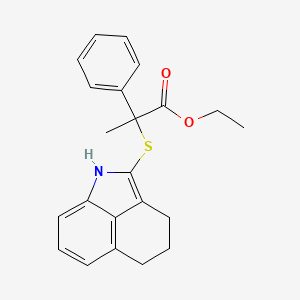
Benzeneacetic acid, alpha-methyl-alpha-((1,3,4,5-tetrahydrobenz(cd)indol-2-yl)thio)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, alpha-methyl-alpha-((1,3,4,5-tetrahydrobenz(cd)indol-2-yl)thio)-, ethyl ester is a complex organic compound that belongs to the class of benzeneacetic acids. This compound is characterized by the presence of a benzene ring, an acetic acid moiety, and an indole derivative. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-methyl-alpha-((1,3,4,5-tetrahydrobenz(cd)indol-2-yl)thio)-, ethyl ester typically involves multiple steps, including the formation of the benzeneacetic acid core, the introduction of the indole derivative, and the esterification process. Common reagents used in these reactions include acetic anhydride, indole derivatives, and ethyl alcohol. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, alpha-methyl-alpha-((1,3,4,5-tetrahydrobenz(cd)indol-2-yl)thio)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzeneacetic acid, alpha-methyl-alpha-((1,3,4,5-tetrahydrobenz(cd)indol-2-yl)thio)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, alpha-methyl-alpha-((1,3,4,5-tetrahydrobenz(cd)indol-2-yl)thio)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved in these mechanisms can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid derivatives
- Indole derivatives
- Thioether compounds
Uniqueness
Benzeneacetic acid, alpha-methyl-alpha-((1,3,4,5-tetrahydrobenz(cd)indol-2-yl)thio)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
CAS No. |
133182-87-3 |
|---|---|
Molecular Formula |
C22H23NO2S |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
ethyl 2-phenyl-2-(1,3,4,5-tetrahydrobenzo[cd]indol-2-ylsulfanyl)propanoate |
InChI |
InChI=1S/C22H23NO2S/c1-3-25-21(24)22(2,16-11-5-4-6-12-16)26-20-17-13-7-9-15-10-8-14-18(23-20)19(15)17/h4-6,8,10-12,14,23H,3,7,9,13H2,1-2H3 |
InChI Key |
BJZIVFSXRWAWAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=CC=C1)SC2=C3CCCC4=C3C(=CC=C4)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


